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molecular formula C8H12O5 B8672853 Ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

Ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

Cat. No. B8672853
M. Wt: 188.18 g/mol
InChI Key: JCQFIMPZAUENFB-UHFFFAOYSA-N
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Patent
US08496946B2

Procedure details

A solution of triphosgene (19.5 g, 0.065 mol) in CH2Cl2 (200 mL) was added stepwise to a CH2Cl2 solution (150 mL) of ethyl 2,2-bis(methylol)propionate (EtMPA) (21.1 g, 0.131 mol) and pyridine (64 mL, 0.786 mol) over 30 min at −75° C. with dry ice/acetone. The reaction mixture was kept stirring for another 2 hours under chilled condition and then allowed to heat to room temperature. Saturated NH4Cl aqueous solution (200 mL) was added to the reaction mixture to decompose excess triphosgene. The organic phase was then treated with 1 N HCl aq (200 mL), followed by saturated NaHCO3 (200 mL), brine (200 mL), and water (200 mL). After the CH2Cl2 solution was dried over MgSO4 and evaporated, the residue was recrystallized from ethyl acetate to give white crystals (13.8 g, 56%). 1H NMR: delta 4.68 (d, 2H, CH2OCOO), 4.25 (q, 1H, OCH2CH3), 4.19 (d, 2H, CH2OCOO), 1.32 (s, 3H, CH3), 1.29 (t, 3H, CH3CH2O). 13C NMR: delta 171.0, 147.5, 72.9, 62.1, 39.9, 17.3, 13.8. HR-ESI-MS: m/z calcd for C8H12O5; Na, 211.0582; found, 221.0578.
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
19.5 g
Type
reactant
Reaction Step Three
Quantity
21.1 g
Type
reactant
Reaction Step Three
Quantity
64 mL
Type
reactant
Reaction Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
reactant
Reaction Step Seven
Yield
56%

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)([O:4][C:5](=[O:11])[O:6][C:7](Cl)(Cl)Cl)Cl.[CH2:13]([C:15](CO)(C)[C:16]([O:18][CH2:19][CH3:20])=[O:17])O.N1C=CC=CC=1.C(=O)=O.CC(C)=O.[NH4+].[Cl-].Cl.C([O-])(O)=O.[Na+]>C(Cl)Cl.[Cl-].[Na+].O.O>[CH3:13][C:15]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:7][O:6][C:5](=[O:11])[O:4][CH2:2]1 |f:3.4,5.6,8.9,11.12.13|

Inputs

Step One
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
19.5 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
21.1 g
Type
reactant
Smiles
C(O)C(C(=O)OCC)(C)CO
Name
Quantity
64 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was kept stirring for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under chilled condition
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the CH2Cl2 solution was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(COC(OC1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 112.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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